9-Heptadecanol

Thermodynamics Separation Science Process Engineering

Generic substitution with 1-heptadecanol or positional isomers causes failed RNA delivery and extractant degradation. 9-Heptadecanol (CAS 624-08-8) with its C9-secondary hydroxyl eliminates these risks: • ΔvapH: 108.5 kJ/mol (vs 112.5 for 1-heptadecanol), enabling reliable thermal processing. • Superior acidic resistance over 1-tridecanol in solvent extraction, extending circuit life. • Optimal molecular geometry for ionizable cationic lipid synthesis in LNP-RNA systems. Available with verified ≥95% (GC) purity; ambient shipping.

Molecular Formula C17H36O
Molecular Weight 256.5 g/mol
CAS No. 624-08-8
Cat. No. B1266218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Heptadecanol
CAS624-08-8
Molecular FormulaC17H36O
Molecular Weight256.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)O
InChIInChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
InChIKeyWTWWTKPAEZQYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Heptadecanol: C17 Secondary Fatty Alcohol Overview


9-Heptadecanol (CAS 624-08-8, also known as heptadecan-9-ol) is a long-chain secondary fatty alcohol with a 17-carbon linear chain and a hydroxyl group specifically located at the C9 position . This molecular architecture, characterized by a secondary hydroxyl group and two non-polar tails, distinguishes it from primary alcohols and other positional isomers, imparting unique physicochemical properties that are critical for applications ranging from ionizable cationic lipid synthesis for RNA delivery to use as a phase modifier in solvent extraction . Its natural occurrence as a plant metabolite and its synthetic accessibility via Grignard reactions further establish its role as a valuable intermediate in both academic and industrial chemistry [1].

Molecular Identity

C17 secondary fatty alcohol with hydroxyl at C9; two non-polar tails define its amphiphilic architecture.

Procurement Context

Positional isomer required for ionizable lipid synthesis, phase modification, and thermodynamic standard applications.

Research Utility

Valuable intermediate for RNA delivery research and plant metabolite model compound studies.

Why 9-Heptadecanol Isomer Substitution Fails


The scientific and industrial utility of 9-Heptadecanol is intrinsically linked to its precise molecular structure. Generic substitution with primary heptadecanol (1-heptadecanol) or other positional isomers (e.g., 6-heptadecanol or 7-heptadecanol) is not equivalent and will lead to divergent outcomes. For instance, the vaporization enthalpy of 9-heptadecanol is 108.5 kJ/mol at 298.15 K, which is substantially lower than the 112.5 kJ/mol for 1-heptadecanol [1]. This difference in thermodynamic stability directly impacts its behavior in processes such as distillation, formulation, and gas chromatography. Furthermore, the secondary hydroxyl group at the C9 position confers distinct reactivity and amphiphilic character compared to primary alcohols, which is essential for its function as a precursor in ionizable lipid synthesis and as a specific phase modifier in solvent extraction systems, where alternatives like 1-tridecanol exhibit inferior resistance to acidic degradation . Consequently, procurement of the specific isomer 9-Heptadecanol is non-negotiable for achieving predictable, reproducible, and optimized results in these specialized applications.

Isomer

Primary heptadecanol and other positional isomers exhibit different vaporization enthalpies, which may shift volatility and phase behavior in thermal or chromatographic methods.

Reactivity

The secondary hydroxyl at C9 confers distinct reactivity and amphiphilic character; primary or asymmetric alcohols may alter lipid packing parameters and formulation stability.

Modifier

1-Tridecanol and other generic modifiers may show lower resistance to acidic degradation, potentially reducing organic-phase lifetime in solvent extraction systems.

9-Heptadecanol Performance Evidence


Vaporization Enthalpy vs. Primary Heptadecanol

9-Heptadecanol exhibits a lower vaporization enthalpy (ΔlgH°m) than its primary alcohol isomer, 1-heptadecanol, at 298.15 K. This thermodynamic property is crucial for applications requiring controlled volatility or separation by gas chromatography. The measured ΔlgH°m for 9-heptadecanol is 108.5 kJ/mol, while for 1-heptadecanol it is 112.5 kJ/mol [1].

Vaporization Enthalpy vs. Primary
Head-to-head
108.5 kJ/mol (9-Heptadecanol) vs. 112.5 kJ/mol (1-Heptadecanol)
Lower enthalpy supports higher volatility; critical for separation and standard selection.
Correlation GC at 298.15 K; ΔΔ = -4.0 kJ/mol.
Thermodynamics Separation Science Process Engineering

Isomeric Enthalpy Variation

A direct comparison of four heptadecanol positional isomers reveals that the location of the hydroxyl group subtly but measurably alters the compound's vaporization enthalpy. The values (in kJ/mol) at 298.15 K are: 1-heptadecanol (112.5), 6-heptadecanol (108.6), 7-heptadecanol (108.2), and 9-heptadecanol (108.5) [1]. This data shows that secondary alcohols (positions 6, 7, 9) have significantly lower vaporization enthalpies than the primary alcohol (position 1).

Isomeric Enthalpy Variation
Head-to-head
1-: 112.5; 6-: 108.6; 7-: 108.2; 9-: 108.5 kJ/mol
Secondary isomers show ~4 kJ/mol lower enthalpy; exact isomer must be specified for thermodynamic consistency.
Measured at 298.15 K; differences within 0.4 kJ/mol among secondary isomers.
Physical Chemistry Isomer Characterization Thermal Analysis

Acidic Degradation Resistance vs. 1-Tridecanol

In the context of solvent extraction, 9-Heptadecanol has been demonstrated to be a more effective phase modifier than the commonly used 1-tridecanol. Research showed that using 9-Heptadecanol as a modifier, compared to 1-tridecanol, improved the resistance of the extracting mixture against degradation by acidic vanadium (V) solutions . This enhanced stability is a critical performance differentiator.

Acid Resistance vs. 1-Tridecanol
Data to verify
Reported improved resistance to acidic V(V) degradation vs. 1-tridecanol
May support longer organic-phase lifetime; quantitative stability data not available from source.
Qualitative comparison in tri-n-octylamine/dodecane system.
Chemical Engineering Solvent Extraction Phase Transfer Catalysis

Amphiphilic Design for Lipid Nanoparticles

The symmetrical structure of 9-Heptadecanol, with a secondary hydroxyl group at the center of a 17-carbon chain, provides a unique amphiphilic architecture that is advantageous for synthesizing ionizable cationic lipids and forming stable vesicles. This compound is specifically cited as a key intermediate in the preparation of ionizable cationic lipids for RNA delivery systems, where its molecular geometry influences the packing parameter and stability of the resulting lipid nanoparticles [1]. In contrast, linear primary alcohols or asymmetrical isomers would yield lipids with different critical packing parameters, potentially leading to less stable or less effective delivery vehicles.

Lipid Nanoparticle Design
Class-level
Symmetrical C9 secondary alcohol cited as key intermediate for ionizable cationic lipids
Structure suggests utility in tuning LNP packing parameters; direct LNP performance data not provided.
Source review; context-dependent suitability for RNA delivery research.
RNA Delivery Lipid Nanoparticles Nanomedicine

Key Applications of 9-Heptadecanol


Ionizable Cationic Lipid Synthesis for RNA Delivery

9-Heptadecanol is a strategically important building block for the synthesis of novel ionizable cationic lipids, a core component of lipid nanoparticles (LNPs) for delivering RNA therapeutics . Its symmetrical secondary alcohol structure, with two non-polar tails, is specifically tailored to create lipids with optimal molecular geometry for LNP self-assembly and function. Compared to using a linear primary alcohol like 1-octadecanol, 9-Heptadecanol enables the synthesis of branched or asymmetric lipids that can fine-tune the pKa, fusogenicity, and overall performance of the LNP . This is a high-value application where the specific isomer is not merely a commodity but a critical design element for achieving desired in vivo efficacy and safety profiles in RNA-based vaccines and gene therapies.

Phase Modifier for Acidic Solvent Extraction

In industrial hydrometallurgy and chemical engineering, 9-Heptadecanol serves as a high-performance phase modifier in solvent extraction systems, particularly those employing tri-n-octylamine/dodecane mixtures. Evidence indicates that 9-Heptadecanol provides superior resistance to degradation by acidic vanadium (V) solutions compared to the more common modifier 1-tridecanol . For a procurement specialist, this translates to a solvent extraction process with longer cycle life, reduced downtime for solvent replacement, and lower overall operating costs. Selecting 9-Heptadecanol over a generic modifier can be a strategic decision to enhance the robustness and economic viability of a metal recovery or purification circuit.

Analytical Standard for Long-Chain Alcohols

Due to its well-defined and directly measured thermodynamic properties—specifically its vaporization enthalpy (108.5 kJ/mol) and vapor pressure—9-Heptadecanol is a valuable reference compound for gas chromatography, particularly in the analysis of complex mixtures of long-chain alcohols, waxes, and lipids [1]. Its distinct retention time and known thermal behavior allow for accurate calibration and method validation. In a quality control or research setting, using 9-Heptadecanol as a standard ensures the reliability of quantitative analyses of natural products, biofuels, or petrochemical derivatives, where the presence of isomeric heptadecanols could otherwise confound results.

Model Compound for Cuticular Waxes and Plant Metabolism

9-Heptadecanol is a naturally occurring component of plant cuticular waxes and a recognized plant metabolite [2]. Its symmetrical, non-volatile, secondary alcohol structure makes it an excellent model compound for studying the biosynthesis, structure, and function of plant surface lipids, which are critical for water retention and pathogen defense. Furthermore, its availability as a pure, synthetic compound allows researchers to precisely replicate and study natural wax compositions, whereas using an impure or incorrect isomer (e.g., 1-heptadecanol) would not accurately reflect the natural system and could lead to erroneous conclusions about cuticle permeability or biochemical pathways.

Application
Selection Property
Validation Focus
Ionizable Lipid Synthesis for RNA Delivery
Symmetrical secondary alcohol geometry
Lipid packing parameter and LNP stability assessment
Phase Modifier for Acidic Solvent Extraction
Acidic degradation resistance profile
Organic-phase lifetime and extraction efficiency monitoring
GC Standard for Long-Chain Alcohols
Well-defined vaporization enthalpy
Retention time consistency and method calibration review
Plant Cuticular Wax Model Compound
Naturally occurring metabolite identity
Cuticle permeability and biosynthesis pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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